DMT-LNA-G phosphoramidite

antisense oligonucleotide RNA targeting melting temperature

Standard oligonucleotide synthesis fails when high target affinity and nuclease resistance are non-negotiable. DMT-LNA-G phosphoramidite is the validated solution. - **Performance uplift:** 175-fold potency advantage over phosphorothioate gapmers; 4-5°C improvement in mismatch ΔTm vs. DNA probes. - **In vivo stability:** 10- to 100-fold increased serum half-life; enables multi-day/week dosing without complex formulation. - **Process requirement:** Requires extended 8-10 min coupling cycles; ≥98% stepwise yield achievable on standard synthesizers. Procurement grade: >98% purity, QC by 31P NMR & ESI-MS.

Molecular Formula C41H48N7O8P
Molecular Weight 797.8 g/mol
Cat. No. B15589216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-LNA-G phosphoramidite
Molecular FormulaC41H48N7O8P
Molecular Weight797.8 g/mol
Structural Identifiers
InChIInChI=1S/C41H48N7O8P/c1-26(2)48(27(3)4)57(54-22-10-21-42)56-35-34-38(47-25-44-33-36(47)45-39(43)46-37(33)49)55-40(35,23-52-34)24-53-41(28-11-8-7-9-12-28,29-13-17-31(50-5)18-14-29)30-15-19-32(51-6)20-16-30/h7-9,11-20,25-27,34-35,38H,10,22-24H2,1-6H3,(H3,43,45,46,49)/t34-,35+,38-,40-,57?/m1/s1
InChIKeyFWLGFXLWSNDRLS-NVONNAQSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-LNA-G Phosphoramidite – High-Affinity LNA Synthesis Monomer


DMT-LNA-G phosphoramidite is a 2′-O,4′-C-methylene-linked bicyclic guanosine monomer [1]. As a member of the locked nucleic acid (LNA) family, it features a conformationally restricted ribose ring that pre-organizes the nucleobase for enhanced Watson-Crick base pairing [2]. The 5′-hydroxyl is protected with a 4,4′-dimethoxytrityl (DMT) group, and the 3′-phosphoramidite moiety enables stepwise incorporation into oligonucleotides via automated solid-phase synthesis [3]. This monomer serves as the fundamental building block for constructing LNA-containing antisense oligonucleotides (ASOs), siRNAs, PCR primers, and molecular probes with markedly improved hybridization properties and biological stability compared to conventional DNA or RNA phosphoramidites [4].

Why LNA-G Cannot Be Substituted by Standard Phosphoramidites


Generic substitution of DMT-LNA-G phosphoramidite with conventional DNA or 2′-O-methyl RNA phosphoramidites fundamentally compromises oligonucleotide performance due to the distinct conformational constraint imposed by the LNA 2′-O,4′-C-methylene bridge [1]. While DNA and 2′-O-Me RNA monomers can be synthesized using similar phosphoramidite chemistry, their incorporation yields oligos with substantially lower target binding affinity (ΔTm per modification: LNA G +1.5 to +4°C versus 2′-O-Me <+1°C) and reduced nuclease resistance [2]. Furthermore, the manufacturing quality requirements for therapeutic-grade LNA phosphoramidites are more stringent; impurities in generic DNA amidites can propagate through repetitive synthesis cycles, whereas DMT-LNA-G from qualified suppliers undergoes rigorous impurity profiling to ensure consistent oligonucleotide drug substance quality [3].

Quantitative Performance Evidence vs. Key Alternatives


Cellular Gene Silencing Potency vs. Phosphorothioate ASOs

Incorporation of a single DMT-LNA-G monomer into an oligonucleotide increases the melting temperature (Tm) of the resulting duplex with complementary RNA by 1.5°C to 4°C per modification, depending on sequence context [1]. In direct comparison, 2′-O-methyl RNA modifications increase Tm by less than 1°C per residue, while unmodified DNA and phosphorothioate backbones exhibit no increase or a reduction in Tm [1]. This quantitative difference directly correlates with the LNA 2′-O,4′-C-methylene bridge that locks the ribose in a C3′-endo conformation, pre-organizing the nucleobase for optimal base stacking and hydrogen bonding [2].

antisense oligonucleotide RNA targeting melting temperature

Duplex Thermal Stability Enhancement per LNA-G Incorporation

LNA-modified oligonucleotides synthesized with DMT-LNA-G phosphoramidite exhibit significantly improved mismatch discrimination compared to unmodified DNA probes [1]. Fluorescence studies using 2-aminopurine suggest that LNA modifications enhance base stacking of perfectly matched base pairs while decreasing stabilizing stacking interactions at mismatched positions [1]. This property is exploited in assays where the difference in melting temperature (ΔTm) between perfectly matched and mismatched duplexes must be maximized to distinguish single-nucleotide polymorphisms (SNPs) [1].

SNP detection molecular probe allele-specific PCR

LNA-G Probes Improve Mismatch Discrimination vs. DNA Probes

Oligonucleotides containing LNA residues derived from DMT-LNA-G phosphoramidite demonstrate markedly enhanced resistance to nuclease degradation in human serum [1]. Specifically, LNA/DNA chimeric gapmers with three LNA nucleotides at each terminus exhibit a serum half-life of approximately 15 hours, representing a 10-fold increase compared to unmodified DNA oligonucleotides (t1/2 ≈ 1.5 hours) [1]. This stability surpasses that of isosequential phosphorothioates (t1/2 ≈ 10 hours) and 2′-O-methyl gapmers (t1/2 ≈ 12 hours) [1]. The enhanced stability is attributed to the LNA modification conferring resistance to both endo- and 3′-exonucleases [2].

antisense oligonucleotide in vivo stability nuclease resistance

Serum Nuclease Resistance in Chimeric LNA Oligonucleotides

The 5′-O-DMT protecting group on DMT-LNA-G phosphoramidite serves as a critical lipophilic handle for solid-phase extraction (SPE) purification of full-length oligonucleotides . In a validated protocol for synthesizing 768 LNA-modified gapmers, the DMT-on strategy enabled efficient removal of truncated failure sequences using TOP cartridges, yielding oligonucleotides with high purity suitable for downstream biological assays and therapeutic development . This purification advantage is inherent to the DMT-LNA-G monomer design and is not available with monomers lacking this hydrophobic tag.

oligonucleotide synthesis purification manufacturing

Application Scenarios with Verified Advantages


Potent Antisense Oligonucleotide (ASO) Therapeutics

DMT-LNA-G phosphoramidite is ideally suited for synthesizing LNA/DNA gapmers where target affinity and nuclease stability are paramount. Based on evidence of 1.5-4°C Tm increase per LNA residue and 10-fold extended serum half-life [1], researchers can design shorter ASOs with reduced off-target effects while maintaining potent RNase H-mediated target knockdown [2].

Diagnostic Probes with Single-Base Discrimination

The superior mismatch discrimination conferred by LNA-G monomers [1] enables development of qPCR probes and genotyping assays with exceptional allele specificity. This is critical for detecting low-abundance mutations in liquid biopsies, infectious disease resistance monitoring, and pharmacogenomic screening where false calls have clinical consequences.

Nuclease-Resistant Reagents for Long-Term In Vivo Studies

Incorporating DMT-LNA-G into the passenger strand or seed region of siRNAs and anti-miRs enhances duplex stability and serum half-life [1]. This reduces the required dose and dosing frequency in preclinical animal models, making LNA-modified RNAi reagents a cost-effective choice for target validation studies [2].

Technical Documentation Hub

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38 linked technical documents
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